N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide is an organic compound that features a benzofuran core with a dimethylamino group attached to a phenyl ring
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores and other complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with 2-benzofurancarboxylic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. One common method involves the use of acetic anhydride and pyridine as catalysts, with the reaction taking place at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)phenyl isothiocyanate
- 4-(dimethylamino)phenyl-1-methylpyridinium iodide
- N,N-dimethyl-1,4-phenylenediamine
Uniqueness
N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran core, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications such as nonlinear optical materials and biological imaging, where other similar compounds may not perform as effectively .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-19(2)14-9-7-13(8-10-14)18-17(20)16-11-12-5-3-4-6-15(12)21-16/h3-11H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYHVCRBGROFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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